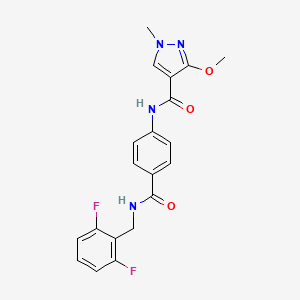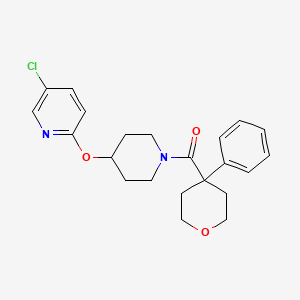![molecular formula C18H16Cl2N2O2 B2637529 2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922978-05-0](/img/structure/B2637529.png)
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide exhibits a wide range of pharmacological properties, including effects on gastrointestinal motility and antiemetic actions. Its clinical applications span from facilitating radiological examinations and endoscopy in gastrointestinal bleeding to managing postoperative vomiting and nausea associated with chemotherapy. The compound operates by enhancing gastric emptying and intestinal transit, with minimal effect on colonic motility. Although it does not significantly affect gastric secretion, metoclopramide can enhance the absorption of various drugs, demonstrating a complex interaction with the gastrointestinal system (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Hoechst 33258 and its Analogues in DNA Binding
Hoechst 33258 and its analogues, which are structurally related to the query compound through their interaction with DNA, are notable for their strong binding affinity to the minor groove of double-stranded DNA, particularly AT-rich sequences. These compounds have been extensively utilized as fluorescent DNA stains in cellular biology, providing a foundation for rational drug design based on DNA sequence recognition and binding. Their applications in scientific research include chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).
Antituberculosis Activity of Organotin(IV) Complexes
Research on organotin(IV) complexes, including those with ligands structurally related to the query compound, has demonstrated significant antituberculosis activity. These complexes, when combined with various carboxylic acids and NSAIDs, exhibit promising therapeutic potentials against Mycobacterium tuberculosis. Their biological activity is influenced by the ligand environment, structure, and toxicity, highlighting the potential for developing new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Environmental and Toxicological Aspects of Synthetic Phenolic Antioxidants
The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, which share chemical characteristics with the query compound, have been extensively reviewed. These compounds, found in various environmental matrices and human samples, may pose risks due to their potential hepatotoxic, endocrine-disrupting, and carcinogenic effects. The review suggests the importance of investigating the contamination, environmental behavior, and low-level exposure impacts of these compounds to inform future regulations and protect public health (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUMNMDRCSJXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

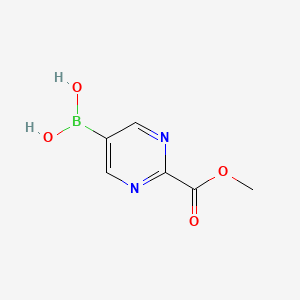

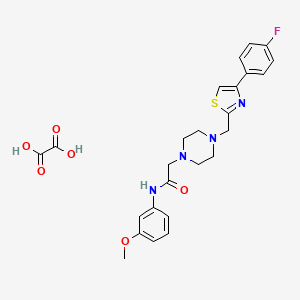
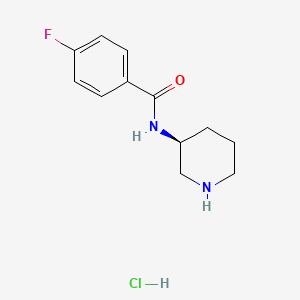
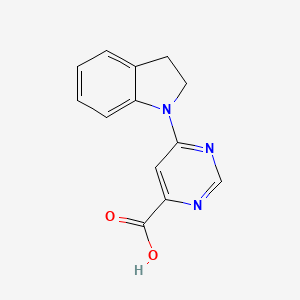
![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)
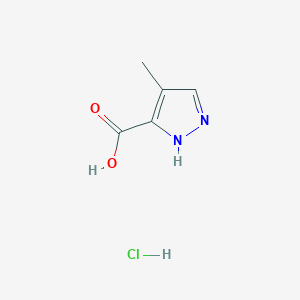
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2637462.png)
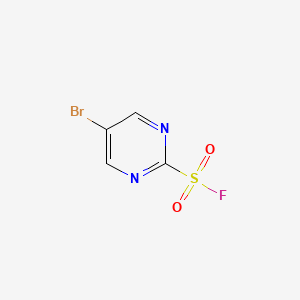

![6-Cyano-2-mercaptobenzo[d]oxazole](/img/structure/B2637467.png)
